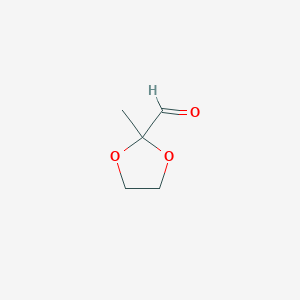

2-Methyl-1,3-dioxolane-2-carbaldehyde

Description

Significance and Role in Organic Synthesis

The primary significance of 2-Methyl-1,3-dioxolane-2-carbaldehyde in organic synthesis lies in its utility as a versatile building block. The 1,3-dioxolane (B20135) moiety acts as a protecting group for a methyl ketone. This protection is crucial in multi-step syntheses where the ketone's reactivity would interfere with transformations intended for other parts of the molecule. wikipedia.orgorganic-chemistry.org The dioxolane ring is stable under neutral or basic conditions, as well as against many nucleophiles and certain oxidizing and reducing agents. organic-chemistry.org

With the ketone group masked, the exposed carbaldehyde (-CHO) group can undergo a variety of synthetic operations. These include, but are not limited to:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Wittig reactions to form alkenes.

Reductive amination to form amines.

Once the desired transformations on the aldehyde group are complete, the dioxolane protecting group can be removed under acidic conditions to regenerate the methyl ketone. wikipedia.org This protection-deprotection strategy allows for selective and controlled manipulations of a molecule, which is a cornerstone of modern organic synthesis. The compound can be synthesized from (2-methyl-1,3-dioxolan-2-yl)methanol. chemicalbook.com

Historical Context of Dioxolane Chemistry in Synthetic Methodologies

The use of the 1,3-dioxolane group as a protective strategy for aldehydes and ketones has been a fundamental tactic in organic synthesis for many decades. Dioxolanes are a type of cyclic acetal (B89532), formed by the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, most commonly ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org This reaction is reversible and the stability of the resulting acetal made it an ideal candidate for a protecting group.

Historically, the development of protecting group chemistry was essential for the successful synthesis of complex natural products. The ability to selectively mask the reactivity of one functional group while transforming another is a critical challenge. Dioxolanes became widely adopted due to their ease of formation, general stability to a broad range of reagents, and reliable removal under mild acidic hydrolysis. wikipedia.orgorganic-chemistry.org

Furthermore, the field of asymmetric synthesis has utilized chiral dioxolanes to control the stereochemical outcome of reactions. By using chiral diols to form the dioxolane ring, chemists can introduce a source of asymmetry that can influence subsequent reactions, leading to the formation of specific stereoisomers. nih.govacs.org This has been particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. nih.gov The study of stereoselective openings of chiral dioxolane acetals has been a significant area of research. acs.orgacs.org

Scope and Objectives of the Research Review

This research review aims to provide a focused analysis of the chemical compound this compound. The primary objectives are:

To detail the significance of its bifunctional nature in the context of synthetic organic chemistry.

To explore its role as a synthon, where one functional group is protected while the other is available for reaction.

To situate the utility of this specific molecule within the broader historical and practical context of dioxolane chemistry and protecting group strategies.

The review will adhere strictly to the chemical and synthetic aspects of the molecule, based on established principles of organic chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 39050-39-0 |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Appearance | Data not readily available |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

39050-39-0 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

2-methyl-1,3-dioxolane-2-carbaldehyde |

InChI |

InChI=1S/C5H8O3/c1-5(4-6)7-2-3-8-5/h4H,2-3H2,1H3 |

InChI Key |

FNWDXNIGYWJYHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCO1)C=O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Methyl 1,3 Dioxolane 2 Carbaldehyde

Fundamental Chemical Transformations

The aldehyde group in 2-Methyl-1,3-dioxolane-2-carbaldehyde is a site of high reactivity, allowing for its conversion into a diverse range of other functional groups.

Oxidation Reactions and Product Diversification

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a common strategy in organic synthesis to increase the oxidation state of a molecule. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general principles of aldehyde oxidation apply. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like pyridinium (B92312) chlorochromate (PCC) under appropriate conditions can effect this change.

The product of such an oxidation would be 2-Methyl-1,3-dioxolane-2-carboxylic acid . The stability of the cyclic acetal (B89532) (the 1,3-dioxolane (B20135) ring) is a key consideration during oxidation. While generally stable to mild, high-valent chromium reagents, strongly acidic oxidizing conditions can potentially cleave the acetal. organic-chemistry.org For instance, an efficient oxidation of various acetals to esters using molecular oxygen with N-hydroxyphthalimide (NHPI) and Co(OAc)2 as catalysts has been reported, indicating that the dioxolane ring is not inert under all oxidative conditions. organic-chemistry.org

A potential synthetic route to this compound itself involves the Kornblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane (B12009339) using dimethyl sulfoxide (B87167) (DMSO). sciencemadness.org

Table 1: Potential Oxidation Reactions

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Jones Reagent (CrO3/H2SO4) | 2-Methyl-1,3-dioxolane-2-carboxylic acid |

Reduction Reactions and Functional Group Interconversions

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2-methyl-1,3-dioxolan-2-yl)methanol . This transformation is typically achieved with high efficiency using common hydride reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent frequently used for the reduction of aldehydes and ketones. sciforum.netmasterorganicchemistry.com The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H-) from the BH4- complex to the electrophilic carbonyl carbon. libretexts.orgyoutube.com A subsequent workup with water or a mild acid protonates the resulting alkoxide to give the alcohol. masterorganicchemistry.commasterorganicchemistry.com The reduction of aldehydes with NaBH4 is generally quantitative and occurs rapidly at room temperature. sciforum.net

Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, though its higher reactivity requires anhydrous conditions and careful handling. sciforum.net

Table 2: Reduction of this compound

| Starting Material | Reducing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH4) | Methanol/Ethanol | (2-methyl-1,3-dioxolan-2-yl)methanol |

Nucleophilic Addition and Substitution Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles, a fundamental reaction in carbon-carbon bond formation. masterorganicchemistry.comlibretexts.org

Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes. adichemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated. youtube.comwisc.edu

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), such as Ph3P=CHR. The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. organic-chemistry.org

Table 3: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile/Reagent | Intermediate | Final Product (after workup) |

|---|---|---|---|

| This compound | Methylmagnesium bromide (CH3MgBr) | Magnesium alkoxide | 1-(2-Methyl-1,3-dioxolan-2-yl)ethanol |

Role as a Protecting Group in Multistep Organic Synthesis

The 1,3-dioxolane ring within this compound is a cyclic acetal. Acetal functionalities are widely employed as protecting groups for carbonyl compounds in organic synthesis due to their stability under various reaction conditions. total-synthesis.com

Acetalization for Carbonyl Protection

The 1,3-dioxolane group is formed by the reaction of a ketone or aldehyde with ethylene (B1197577) glycol under acidic catalysis. organic-chemistry.orgwikipedia.org In the case of this compound, the dioxolane ring can be viewed as protecting the ketone functionality of pyruvaldehyde (methylglyoxal), with the aldehyde group remaining available for further reactions.

This protection strategy is crucial in multistep syntheses where a nucleophilic attack or reduction needs to be directed away from a ketone and towards another functional group, such as an ester or, in this case, another aldehyde. wikipedia.org The acetal group is resistant to attack by nucleophiles, bases, organometallic reagents, and hydride reducing agents. total-synthesis.com The formation of these cyclic acetals is generally efficient, often using an acid catalyst like p-toluenesulfonic acid and removing the water formed to drive the reaction to completion. organic-chemistry.org

Deprotection Strategies and Conditions

The removal of the 1,3-dioxolane protecting group, known as deprotection, is most commonly achieved through acid-catalyzed hydrolysis. total-synthesis.com This process regenerates the original carbonyl group and the diol.

The reaction is typically carried out in the presence of an acid such as dilute hydrochloric acid, sulfuric acid, or trifluoroacetic acid in an aqueous solvent mixture. organic-chemistry.orgthieme-connect.de The mechanism is essentially the reverse of acetal formation. Protonation of one of the acetal oxygens is followed by cleavage of the carbon-oxygen bond and subsequent attack by water. Various reagents and conditions have been developed for this purpose, offering different levels of mildness and selectivity. organic-chemistry.org For example, a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water can cleave a 2-phenyl-1,3-dioxolane (B1584986) quantitatively within minutes at 30 °C. organic-chemistry.org Other gentle Lewis acid catalysts like Er(OTf)3 and Ce(OTf)3 have also been employed for chemoselective cleavage of acetals under nearly neutral conditions. organic-chemistry.org

Table 4: Common Deprotection Conditions for 1,3-Dioxolanes

| Reagent(s) | Solvent(s) | Conditions |

|---|---|---|

| Dilute HCl or H2SO4 | Water/THF | Room Temperature to mild heating |

| Acetic Acid | Water | Room Temperature to mild heating |

| p-Toluenesulfonic acid (catalytic) | Acetone/Water | Room Temperature |

Mechanistic Investigations of Dioxolane Reactivity

The chemical behavior of this compound is a composite of the functionalities present. The dioxolane ring, a cyclic acetal, is susceptible to acid-catalyzed hydrolysis and thermal decomposition, while the aldehyde group introduces pathways for nucleophilic addition and redox reactions.

Hydrolysis Pathways Leading to Aldehyde Generation

The hydrolysis of 1,3-dioxolanes is a well-established acid-catalyzed process that regenerates the parent carbonyl compound and diol. gla.ac.ukmasterorganicchemistry.comoakland.edu The mechanism involves the protonation of one of the ring oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly equilibrates to the final aldehyde and ethylene glycol products.

For this compound, the general acid-catalyzed pathway is applicable.

Proposed Hydrolysis Mechanism:

Protonation: An acid catalyst (H₃O⁺) protonates one of the oxygen atoms of the dioxolane ring.

Ring Opening: The protonated dioxolane undergoes C-O bond cleavage, leading to the formation of a resonance-stabilized tertiary oxocarbenium ion. The positive charge is located on the C2 carbon.

Influence of Substituents: The stability of this carbocation is critical. The methyl group at C2 has a slight electron-donating inductive effect, which helps stabilize the positive charge. Conversely, the adjacent carbaldehyde group is strongly electron-withdrawing, which would significantly destabilize the oxocarbenium ion, likely slowing the rate of hydrolysis compared to simpler 2-alkyl-1,3-dioxolanes.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation.

Deprotonation and Collapse: Deprotonation yields a hemiacetal intermediate, which is unstable and breaks down to release ethylene glycol and the parent carbonyl compound, in this case, 2-oxopropanal (methylglyoxal).

Gas-Phase Thermal Decomposition Studies

While specific studies on this compound are not available, research on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) provides a robust model for its expected behavior. nih.govresearchgate.net The thermal decomposition of 2-methyl-1,3-dioxolane is a homogeneous, unimolecular reaction that adheres to first-order kinetics. nih.govresearchgate.net

The proposed mechanism proceeds through a stepwise process:

The rate-determining step involves a concerted, nonsynchronous four-centered cyclic transition state.

This leads to the formation of unstable intermediate products.

These intermediates rapidly decompose at the high working temperatures (typically 459-490 °C) via a six-centered cyclic transition state mechanism. nih.govresearchgate.net

For 2-methyl-1,3-dioxolane, the final products are acetaldehyde (B116499) and ethylene. nih.govresearchgate.net Applying this to this compound suggests that pyrolysis would likely lead to fragmentation of the ring system. The presence of the carbaldehyde group may introduce alternative decomposition pathways or influence the stability of the transition states.

| Compound | log A (s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|

| 2-Methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459-490 |

| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 |

Ozonation Reactions and Their Mechanisms

The reaction of ozone with acetals is a known oxidative transformation that typically yields esters. researchgate.netcdnsciencepub.com The mechanism is thought to proceed via a 1,3-dipolar insertion of ozone into the C-H bond at the acetal carbon (C2). cdnsciencepub.com This forms an unstable acetal hydrotrioxide intermediate. This intermediate then decomposes, often with the loss of molecular oxygen, to yield the corresponding ester and alcohol.

For this compound, the C-H bond of the aldehyde group is a potential site of ozonolysis. However, the acetal C-H bond is generally more susceptible to ozone insertion. Studies on simple acetals have shown that the reaction is first order in both ozone and the acetal, with a stoichiometry of 1:1. cdnsciencepub.com The reactivity is highly dependent on the conformation of the acetal; a reactive conformation requires that each oxygen atom has a lone-pair orbital oriented anti-periplanar to the C-H bond being cleaved. researchgate.netcdnsciencepub.com

Proposed Ozonation Mechanism:

1,3-Dipolar Insertion: Ozone inserts into the C-H bond of the carbaldehyde group.

Hydrotrioxide Formation: An unstable hydrotrioxide intermediate is formed.

Decomposition: This intermediate decomposes to yield 2-methyl-1,3-dioxolane-2-carboxylic acid.

Pseudorotation Dynamics in Dioxolane Ring Systems

The five-membered 1,3-dioxolane ring is not planar and exhibits conformational flexibility through a process known as pseudorotation. This process involves a continuous interconversion between various twist (C₂) and envelope (Cₛ) conformations without passing through a high-energy planar state. This dynamic behavior can be investigated using techniques like microwave spectroscopy.

Studies on 2-methyl-1,3-dioxolane have identified vibrational satellites in its microwave spectrum that are attributed to pseudorotation. Analysis of these satellites allows for the determination of rotational constants for different pseudorotational states and helps in mapping the potential energy surface of the conformational changes. The substituents at the C2 position, a methyl and a carbaldehyde group, will create specific energy minima and barriers along the pseudorotation pathway, favoring certain twist or envelope conformations over others.

Radical-Mediated Processes Involving Dioxolane Intermediates

Dioxolane rings can participate in radical reactions, typically involving the formation of a radical centered at the C2 position. researchgate.netorganic-chemistry.org This radical can be generated through hydrogen abstraction from the C2 position by a radical initiator. The resulting radical is stabilized by the adjacent oxygen atoms through resonance (a captodative effect).

For this compound, hydrogen abstraction would occur at the aldehydic C-H bond. Proposed Radical Reaction Mechanism:

Initiation: A radical initiator abstracts the hydrogen atom from the carbaldehyde group, forming a 2-methyl-1,3-dioxolan-2-ylcarbonyl radical.

Radical Stability: This acyl radical is relatively stable.

Propagation/Termination: The radical can then undergo various reactions, such as adding to an unsaturated bond (propagation) or combining with another radical (termination). It could also potentially induce ring-opening of the dioxolane structure under certain conditions.

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound would be characterized by the redox properties of both the aldehyde functional group and the dioxolane ring.

Reduction: The carbaldehyde group is the more easily reducible moiety. In an electrochemical reduction, it would likely undergo a two-electron, two-proton process to form the corresponding primary alcohol (2-(hydroxymethyl)-2-methyl-1,3-dioxolane). Under specific conditions, one-electron reduction could lead to a radical anion, which could then dimerize to form a pinacol (B44631) product.

Oxidation: The oxidation process is more likely to involve the dioxolane ring. Electrochemical oxidation of ethers and acetals can proceed via electron transfer from an oxygen lone pair to form a radical cation. This highly reactive intermediate could then undergo fragmentation, such as C-O bond cleavage, or react with nucleophiles present in the electrolyte solution. The presence of the electron-withdrawing carbaldehyde group would make the oxidation of the dioxolane ring more difficult (occur at a higher potential) compared to an unsubstituted dioxolane.

Spectroscopic and Advanced Analytical Characterization of 2 Methyl 1,3 Dioxolane 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be crucial for identifying the number of unique proton environments, their chemical shifts, and their coupling interactions in 2-Methyl-1,3-dioxolane-2-carbaldehyde.

Expected ¹H NMR Spectral Features:

Aldehydic Proton (-CHO): A distinct singlet or a narrowly split multiplet would be expected in the downfield region, typically between δ 9-10 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.

Dioxolane Ring Protons (-OCH₂CH₂O-): The four protons of the ethylene (B1197577) glycol moiety would likely appear as a multiplet or two distinct multiplets in the region of δ 3.5-4.5 ppm. The exact appearance would depend on their magnetic equivalence and coupling to each other.

Methyl Protons (-CH₃): A sharp singlet would be anticipated in the upfield region, likely between δ 1.2-1.8 ppm, corresponding to the three equivalent protons of the methyl group.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aldehydic (-CHO) | 9.0 - 10.0 | Singlet (s) | 1H |

| Dioxolane (-OCH₂CH₂O-) | 3.5 - 4.5 | Multiplet (m) | 4H |

| Methyl (-CH₃) | 1.2 - 1.8 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (-CHO): A highly deshielded signal would be expected in the far downfield region of the spectrum, typically between δ 190-205 ppm.

Acetal (B89532) Carbon (C-2): The quaternary carbon atom of the dioxolane ring, bonded to the methyl and aldehyde groups, would likely appear in the range of δ 95-115 ppm.

Dioxolane Ring Carbons (-OCH₂CH₂O-): The two equivalent methylene (B1212753) carbons of the dioxolane ring would be expected to resonate in the region of δ 60-75 ppm.

Methyl Carbon (-CH₃): An upfield signal, typically between δ 15-30 ppm, would correspond to the methyl group's carbon atom.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-CHO) | 190 - 205 |

| Acetal (C-2) | 95 - 115 |

| Dioxolane (-OCH₂CH₂O-) | 60 - 75 |

| Methyl (-CH₃) | 15 - 30 |

Two-Dimensional NMR Techniques in Related Spectroscopic Contexts

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, various two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. For instance, it would confirm the connectivity between the protons on the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the dioxolane proton signals to the dioxolane carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.

Expected FT-IR Absorption Bands:

C=O Stretch (Aldehyde): A strong, sharp absorption band would be expected in the region of 1720-1740 cm⁻¹. This is a characteristic peak for an unconjugated aldehyde.

C-H Stretch (Aldehyde): Two weak to medium bands are typically observed for the aldehydic C-H stretch, one around 2820-2850 cm⁻¹ and another around 2720-2750 cm⁻¹.

C-O Stretch (Acetal): Strong C-O stretching vibrations characteristic of the acetal group would be expected in the fingerprint region, typically in the range of 1000-1200 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands corresponding to the C-H stretching of the methyl and methylene groups would appear in the range of 2850-3000 cm⁻¹.

A hypothetical data table for the expected FT-IR absorption bands is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C-H Stretch (Aldehyde) | 2820 - 2850 & 2720 - 2750 | Weak-Medium |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C-O Stretch (Acetal) | 1000 - 1200 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light.

Expected Raman Shifts:

C=O Stretch (Aldehyde): The carbonyl stretch would also be visible in the Raman spectrum, typically in the same region as in the FT-IR (1720-1740 cm⁻¹), although its intensity can vary.

Symmetric C-O-C Stretch (Dioxolane Ring): A strong, symmetric C-O-C stretching vibration of the dioxolane ring, which is often strong in the Raman spectrum, would be expected in the fingerprint region.

C-H Bending and Stretching Modes: Various C-H bending and stretching vibrations for the methyl and methylene groups would also be present.

Due to the lack of experimental data, a specific and detailed Raman data table cannot be reliably constructed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation patterns can reveal significant structural details.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for analyzing volatile and semi-volatile organic compounds. researchgate.net In the analysis of this compound, GC-MS serves to separate the compound from any impurities before it enters the mass spectrometer for ionization and analysis. proquest.com

While specific experimental mass spectra for this compound are not widely available in the reviewed literature, the fragmentation pattern can be predicted based on the known behavior of aldehydes and cyclic acetals. miamioh.edulibretexts.org Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺), which would correspond to its molecular weight of 116.12 g/mol .

Subsequent fragmentation would likely proceed through several key pathways:

Loss of the formyl radical (-CHO): Cleavage of the bond between the quaternary carbon and the carbonyl group would result in the loss of a formyl radical (mass = 29), leading to a prominent peak at m/z 87. This fragment corresponds to the stable 2-methyl-1,3-dioxolane (B1212220) cation.

Loss of a methyl radical (-CH₃): Alpha-cleavage can also result in the loss of the methyl group (mass = 15), which would produce a fragment ion at m/z 101.

Ring fragmentation: The dioxolane ring itself can undergo fragmentation. Common losses include ethylene oxide (C₂H₄O, mass = 44) or other small neutral molecules, leading to a complex pattern of lower mass ions. A characteristic fragment for 1,3-dioxolanes is often observed at m/z 73, resulting from cleavage within the ring.

Aldehyde-specific fragmentation: Aldehydes can also lose a hydrogen atom, resulting in an [M-1]⁺ peak. libretexts.org

The resulting mass spectrum would be a unique fingerprint for the molecule, allowing for its identification. The table below outlines the predicted major fragments for this compound.

| Predicted Fragment Ion | Mass-to-Charge Ratio (m/z) | Proposed Structure / Neutral Loss |

| [C₅H₈O₃]⁺ | 116 | Molecular Ion (M⁺) |

| [C₅H₇O₃]⁺ | 115 | [M-H]⁺ |

| [C₄H₅O₃]⁺ | 101 | [M-CH₃]⁺ |

| [C₄H₇O₂]⁺ | 87 | [M-CHO]⁺ |

| [C₃H₅O₂]⁺ | 73 | Ring Fragmentation |

| [CH₃CO]⁺ | 43 | Acylium ion |

Other Analytical Methods

In addition to mass spectrometry, other classical and chromatographic methods are essential for a comprehensive characterization of this compound.

Elemental analysis determines the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₅H₈O₃, the theoretical elemental composition can be calculated. This experimental data is then compared to the theoretical values to confirm the empirical formula and assess the sample's purity.

The table below shows the calculated elemental composition for the compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 51.72% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.95% |

| Oxygen | O | 15.999 | 3 | 47.997 | 41.33% |

| Total | 116.116 | 100.00% |

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust technique used to separate and quantify volatile organic compounds. nih.gov A sample of this compound, when injected into the GC, would be vaporized and travel through a capillary column. The compound's retention time—the time it takes to pass through the column—is a characteristic property that depends on factors like its boiling point, polarity, and the column's stationary phase. Given its functional groups, a polar capillary column (e.g., those with a polyethylene (B3416737) glycol or "WAX" stationary phase) would be suitable for analysis. researchgate.net The flame ionization detector (FID) at the end of the column would generate a signal proportional to the amount of organic compound eluting, allowing for quantitative analysis and purity determination.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and versatile method for separating mixtures and monitoring the progress of chemical reactions. libretexts.orgchemistryhall.com For this compound, a sample would be spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). Due to the polarity of the aldehyde and ether functionalities, a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely provide good separation. sigmaaldrich.com The compound's retention factor (Rf)—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—is a characteristic value under specific conditions. chemistryhall.com Visualization of the spot could be achieved using a potassium permanganate (B83412) stain or other aldehyde-specific visualizing agents.

Applications and Advanced Utilities of 2 Methyl 1,3 Dioxolane 2 Carbaldehyde in Chemical Research

Role as a Versatile Synthetic Building Block

The utility of 2-Methyl-1,3-dioxolane-2-carbaldehyde in organic synthesis stems from its identity as a versatile synthetic building block. The presence of two distinct functional groups within one molecule—an electrophilic aldehyde and a latent carbonyl group masked as an acetal (B89532)—provides chemists with a tool for sequential and controlled bond formations. This dual reactivity is fundamental to its role in constructing elaborate molecular architectures.

As an important intermediate, this compound serves as a cornerstone in the synthesis of more complex organic molecules. evitachem.com The aldehyde functional group is a reactive handle that can participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the extension of the carbon skeleton, introducing new functional groups and stereocenters.

The strategic advantage of this building block lies in the stability of the dioxolane ring under various reaction conditions, particularly those that are basic or nucleophilic. Once the desired transformations have been performed on the aldehyde portion of the molecule, the dioxolane can be hydrolyzed under acidic conditions to reveal a ketone. This sequential reactivity allows for a stepwise construction process, which is a critical strategy in the total synthesis of natural products and other complex target molecules.

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol |

| Aldol Condensation | Enolate, base/acid catalyst | β-Hydroxy aldehyde/ketone |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

This table illustrates some fundamental transformations of the aldehyde group in this compound, enabling its use in complex synthesis.

Heterocyclic compounds are a major class of organic molecules that form the core of many pharmaceuticals, agrochemicals, and materials. nih.govamazonaws.com The aldehyde functionality of this compound makes it a suitable precursor for constructing various heterocyclic rings. evitachem.com Aldehydes are common starting materials in condensation reactions with di- or poly-functional compounds to yield heterocycles. chemmethod.comscirp.org

For instance, the reaction of an aldehyde with compounds containing amine, thiol, or hydroxyl groups can lead to the formation of heterocycles such as pyrimidines, thiazoles, or oxazolidines. The ability to use this compound in such synthetic strategies opens pathways to novel heterocyclic systems that incorporate the stable dioxolane unit or a derivative thereof. This approach is valuable for creating libraries of diverse molecules for biological screening and materials science applications. whiterose.ac.uk

Strategies for Functional Group Protection and Deprotection

The 1,3-dioxolane (B20135) ring is a classic and widely used protecting group for aldehydes and ketones. evitachem.com In the structure of this compound, the dioxolane moiety can be viewed as a protected form of a keto group. This intrinsic feature is a key element of its synthetic utility, representing a molecule where one of two carbonyl functionalities is pre-protected.

This strategy is essential in multistep synthesis where a molecule contains multiple reactive sites. evitachem.com The dioxolane group is stable to a wide range of reagents, including hydrides, organometallics, and basic conditions, thus allowing chemists to perform reactions selectively at other parts of the molecule, such as the free aldehyde group. evitachem.com

The deprotection, or removal, of the dioxolane group is typically achieved through acid-catalyzed hydrolysis. This process regenerates the original carbonyl group, making it available for subsequent reactions. The ability to selectively protect and deprotect functional groups is a fundamental concept that allows for the efficient and controlled synthesis of complex molecules.

| Protection | Deprotection |

| Conditions: Ethylene (B1197577) glycol, acid catalyst (e.g., p-toluenesulfonic acid) | Conditions: Aqueous acid (e.g., HCl, H₂SO₄) |

| Stability: Stable to bases, nucleophiles, hydrides, organometallics | Lability: Cleaved under acidic conditions |

This table summarizes the conditions for the formation (protection) and cleavage (deprotection) of the 1,3-dioxolane group, a key feature of the title compound's chemistry.

Intermediates in Specialized Chemical Syntheses

Beyond its general role as a building block, this compound and its structural motifs are implicated in more specialized areas of chemical synthesis that require a high degree of precision and control.

In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral molecule. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While this compound is itself an achiral molecule, it serves as a prochiral substrate. Reactions at its aldehyde group, such as the addition of a nucleophile, can generate a new stereocenter.

By using chiral reagents or catalysts, this transformation can be performed asymmetrically to produce one enantiomer in excess. Furthermore, derivatives of the 1,3-dioxolane aldehyde scaffold, where the dioxolane ring itself is made from a chiral diol, are valuable chiral synthons. acs.orgacs.org For example, chiral dioxolanes derived from tartaric acid or other chiral diols can be used to influence the stereochemistry of reactions, demonstrating the importance of this class of compounds in the field of asymmetric synthesis. nih.gov The application of chiral auxiliaries is a powerful strategy for constructing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. nih.govresearchgate.net

Nucleoside analogs are modified versions of the natural building blocks of DNA and RNA and are a cornerstone of antiviral and anticancer therapies. nih.gov A significant class of these drugs features a modified sugar ring. Dioxolane nucleosides, in which the 3'-carbon of the ribose moiety is replaced by an oxygen atom, have been shown to be powerful antiviral agents. researchgate.netnih.gov

This compound represents a potential precursor for the synthesis of such dioxolane-based nucleoside analogs. The aldehyde group provides a crucial reactive site for the necessary chemical modifications to build the rest of the sugar mimic and to attach a nucleobase (such as cytosine or guanine). The synthesis of these analogs is a considerable challenge, as it requires precise control of stereochemistry at multiple centers. researchgate.net The development of synthetic routes starting from functionalized dioxolanes is therefore of high interest for the discovery of new therapeutic agents. core.ac.uk

Applications in Polymer Chemistry (e.g., byproduct management)

While direct research on the applications of this compound in polymer chemistry, particularly in byproduct management, is not extensively documented in publicly available literature, significant research exists for the closely related compound, 2-Methyl-1,3-dioxolane (B1212220) (2-MD). The study of 2-MD provides a valuable framework for understanding how similar cyclic acetals are managed as byproducts, especially in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).

In the industrial synthesis of PET, 2-Methyl-1,3-dioxolane is recognized as an unintentional byproduct. researchgate.net Its formation occurs during the esterification stage where terephthalic acid and monoethylene glycol react at high temperatures. sci-hub.se The presence of 2-MD in the final polymer is noteworthy as it can be a precursor to acetaldehyde (B116499), an undesirable compound in PET used for food and beverage packaging due to its potential to impart an off-taste. researchgate.netsci-hub.se

The management of 2-Methyl-1,3-dioxolane as a byproduct in PET production is a critical aspect of quality control. Research has shown that the concentration of 2-MD can fluctuate during the solid-state polymerization (SSP) phase of PET manufacturing. Initially, its concentration may decrease, then increase, and subsequently decrease again over time. researchgate.net This complex behavior is influenced by the intricate chemical reactions, including further polymerization and some degradation, that occur at elevated temperatures. researchgate.net

A key pathway for the formation of 2-Methyl-1,3-dioxolane is the reaction between monoethylene glycol and acetaldehyde. researchgate.net Terephthalic acid itself can act as an acidic catalyst in this reaction. sci-hub.se Understanding this formation mechanism is crucial for developing strategies to minimize its presence.

One innovative approach to byproduct management involves the intentional conversion of acetaldehyde into 2-Methyl-1,3-dioxolane to facilitate its removal. A patented method describes using an acid catalyst to promote the reaction between acetaldehyde and ethylene glycol in the process gas stream of a polyester (B1180765) solid-state polymerization system. google.com The resulting 2-Methyl-1,3-dioxolane can then be more readily removed from the system within the ethylene glycol stream. google.com This strategy effectively manages two byproducts by converting a more volatile and problematic compound (acetaldehyde) into a substance that can be more easily separated.

The table below summarizes the conditions and outcomes related to the management of 2-Methyl-1,3-dioxolane during PET production, based on available research findings.

| Parameter | Observation/Finding | Implication for Byproduct Management |

| Formation Stage | Esterification of terephthalic acid with monoethylene glycol at 240–260°C. sci-hub.se | Control of reaction conditions at this stage could potentially minimize 2-MD formation. |

| Precursors | Monoethylene glycol and acetaldehyde. researchgate.net | Managing acetaldehyde levels is key to controlling 2-MD formation. |

| Catalyst for Formation | Terephthalic acid can act as an acidic catalyst. sci-hub.se | The inherent acidity of the reaction mixture contributes to byproduct formation. |

| Behavior during SSP | Concentrations of 2-MD can initially decrease, then increase, and decrease again over time. researchgate.net | Monitoring and controlling SSP conditions (temperature, time) is necessary to manage final 2-MD levels. |

| Hydrolysis | 2-MD can hydrolyze to form acetaldehyde in the presence of water. sci-hub.se | Minimizing water content in the final polymer is important to prevent the regeneration of acetaldehyde. |

| Intentional Conversion | Acetaldehyde can be converted to 2-MD using an acid catalyst for easier removal. google.com | This represents a proactive strategy for managing acetaldehyde by converting it to a more manageable byproduct. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis and Transformation

The development of innovative catalytic systems is central to unlocking the full synthetic potential of 2-Methyl-1,3-dioxolane-2-carbaldehyde. Research is moving beyond traditional methods to explore sophisticated catalysts that offer higher efficiency, selectivity, and milder reaction conditions.

Key areas of development include:

Transition Metal Catalysis: Homogeneous catalysis using transition metals like copper and ruthenium is a major focus. For instance, copper-catalyzed asymmetric reactions have been shown to functionalize the α-C–H bond of the parent 2-methyl-1,3-dioxolane (B1212220) structure, suggesting a pathway for novel transformations. acs.org Future work will likely involve designing chiral ligands for these metal centers to achieve high enantioselectivity in reactions involving the carbaldehyde group. Similarly, ruthenium-based molecular catalysts are being explored for the formation of dioxolane rings from bioderived diols, a sustainable route that could be adapted for the synthesis of derivatives of this compound. nih.govd-nb.info

Heterogeneous Catalysis: To improve catalyst reusability and simplify product purification, research is shifting towards heterogeneous catalysts. Metal-Organic Frameworks (MOFs) are promising candidates. For example, a novel catalyst based on a modified zirconium MOF has been successfully used for the synthesis of polyhydroquinoline derivatives. nih.gov This approach, which utilizes the high surface area and tunable Lewis acidity of MOFs, could be adapted to develop robust catalysts for the synthesis and reactions of this compound.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, environmentally benign conditions. Chemoenzymatic cascades, where a biocatalytic step is combined with a chemical catalysis step, are being developed for the production of chiral dioxolanes from simple aliphatic aldehydes. nih.govd-nb.info This hybrid approach could be harnessed to produce enantiomerically pure forms of this compound derivatives.

A comparative look at emerging catalytic strategies is presented below:

| Catalytic System | Core Advantage | Potential Application for this compound |

| Transition Metals (Cu, Ru) | High reactivity and tunability for asymmetric synthesis. | Enantioselective additions to the carbaldehyde; C-H functionalization. |

| Metal-Organic Frameworks (MOFs) | High stability, large surface area, and reusability. | Heterogeneous catalysis for synthesis and subsequent transformations. |

| Enzymes (Biocatalysis) | Exceptional stereoselectivity and mild reaction conditions. | Production of chiral derivatives in chemoenzymatic cascades. |

Integration into Flow Chemistry and Sustainable Methodologies

The chemical industry's shift towards greener manufacturing processes is driving the integration of sustainable practices into organic synthesis. researchgate.net For this compound, this involves adopting flow chemistry and employing environmentally friendly reaction media.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up. nih.govucd.ie Reactions that are difficult to control in batch reactors, such as those involving highly reactive intermediates or exothermic processes, can be managed effectively in microreactors. ucd.ie Future research will focus on adapting the synthesis of this compound to continuous flow systems, potentially coupling them with microwave irradiation for rapid heating to reduce reaction times. nih.gov This would enable more efficient, consistent, and safer production on an industrial scale.

Sustainable Methodologies: The principles of green chemistry are being actively applied to reduce the environmental impact of chemical synthesis. researchgate.net This includes the use of bio-based solvents, which are derived from renewable resources. Dioxolane-based compounds themselves are being investigated as green, polar aprotic solvents, suggesting a circular economy potential for this class of molecules. rsc.org Research is also exploring the use of biomass-derived starting materials and energy-efficient techniques to synthesize chemical intermediates. researchgate.net The production of dioxolanes from bioderived diols and carbon dioxide represents a significant step towards sustainability that could be applied to the synthesis of this compound. nih.gov

Exploration of New Reactivity Modes and Mechanistic Paradigms

Understanding the fundamental reactivity of this compound is crucial for discovering new synthetic applications. Current research is delving into its behavior in unconventional reactions and using advanced techniques to elucidate reaction mechanisms.

New Reactivity Modes: Beyond the typical reactions of aldehydes and acetals, researchers are exploring novel reactivity. Radical chemistry offers a promising avenue. Mechanistic studies on related compounds have shown that the dioxolane ring can participate in radical-mediated C-H activation reactions. acs.org Specifically, a copper(I) complex can initiate the formation of an acyl radical from an aldehyde, which then participates in further transformations. acs.org This opens the door to exploring similar radical-based carbon-carbon bond-forming reactions starting from this compound.

Mechanistic Paradigms: Detailed mechanistic studies provide the insights needed to control reaction outcomes and optimize conditions. A combination of experimental and computational approaches is being used to understand the pathways of complex reactions. For the thermal decomposition of the parent 2-methyl-1,3-dioxolane, for example, studies combining kinetic experiments with Density Functional Theory (DFT) calculations suggest a stepwise mechanism involving a concerted, nonsynchronous four-centered cyclic transition state. researchgate.net Future research on this compound will likely employ similar methods, including radical trapping experiments and computational modeling, to understand the intricate details of its transformations, particularly in novel catalytic systems. acs.org

Advanced Computational Design for Directed Synthesis and Catalysis

Computational chemistry has become an indispensable tool for modern synthetic planning and catalyst development. umn.edu For this compound, these in silico methods are poised to accelerate the discovery of novel synthetic routes and highly efficient catalysts.

Directed Synthesis: Machine learning and artificial intelligence are revolutionizing retrosynthetic analysis. Models such as the 3N-MCTS (three neural networks combined with Monte Carlo Tree Search) can predict viable synthetic pathways by analyzing vast databases of known reactions. nih.gov Such tools could be applied to identify novel and efficient routes to this compound and its derivatives, potentially uncovering non-intuitive strategies that a human chemist might overlook.

Catalyst Design: Computational methods, particularly DFT, are used to model the intricate interactions between a catalyst and its substrates. umn.edu By calculating the energies of transition states and reaction intermediates, researchers can gain a deep understanding of how a catalyst functions. researchgate.net This knowledge can be used to rationally design new catalysts with enhanced activity and selectivity. For instance, computational studies can help in selecting the optimal metal and ligand combination for a specific transformation of this compound, guiding experimental efforts and reducing the amount of trial-and-error required. unimi.itresearchgate.net

The synergy between computational prediction and experimental validation is summarized below:

| Computational Tool | Function | Application to this compound |

| Machine Learning (e.g., 3N-MCTS) | Predicts novel retrosynthetic pathways. | Discovery of new, efficient synthesis routes. |

| Density Functional Theory (DFT) | Models reaction mechanisms and transition states. | Rational design of selective catalysts; understanding reactivity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1,3-dioxolane-2-carbaldehyde?

- Methodological Answer : A typical synthesis involves oxidation of diols or protected sugars. For example, sodium periodate (NaIO₄) in dichloromethane (DCM) with a catalytic amount of saturated sodium bicarbonate can cleave vicinal diols to generate aldehydes. After 4 hours of stirring at room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the aldehyde . Alternative routes may use ozonolysis or Swern oxidation, depending on the starting material.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Keep in a dry, airtight container under inert gas (e.g., N₂) to prevent hydrolysis .

- Waste Disposal : Segregate waste into halogenated solvent containers and coordinate with certified hazardous waste disposal services .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~9.8 ppm for aldehyde proton) to confirm structure and purity .

- FT-IR : Detect carbonyl stretches (~1700 cm⁻¹) and dioxolane ring vibrations (~1100 cm⁻¹) .

- GC-MS : Monitor volatile derivatives or degradation products using helium carrier gas and polar capillary columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) during nucleophilic additions to the aldehyde group .

- Temperature Control : Lower temperatures (-20°C to 0°C) reduce racemization during aldehyde functionalization .

- Solvent Selection : Polar aprotic solvents (e.g., THF) stabilize transition states for asymmetric induction .

Q. What role does this compound play in the synthesis of complex natural products or pharmaceuticals?

- Methodological Answer : It serves as a chiral building block. For example:

- Model Studies : Simplified analogs (e.g., dithiane derivatives) are used to test stereochemical outcomes before scaling up to target molecules like zaragozic acid .

- Cross-Coupling : Boronated derivatives (e.g., 2-(2-methyl-1,3-dioxolan-2-yl)phenylboronic acid) enable Suzuki-Miyaura reactions for biaryl synthesis .

Q. What strategies are employed to resolve diastereomeric mixtures formed during nucleophilic additions to this compound?

- Methodological Answer :

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate diastereomers .

- Crystallization : Recrystallize in ethanol/water mixtures to isolate the major diastereomer .

- Kinetic Control : Adjust reaction stoichiometry (e.g., excess nucleophile) to favor one pathway .

Q. How do solvent polarity and catalyst choice influence the outcomes of cross-coupling reactions involving this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.